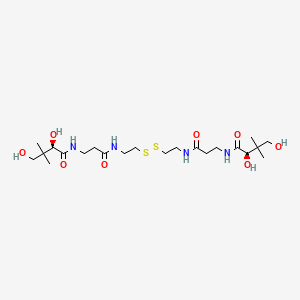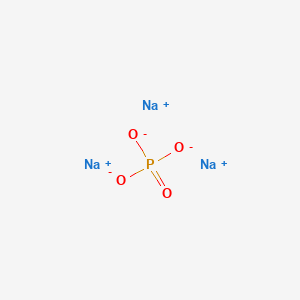
Carbon-13
Vue d'ensemble
Description
Carbon-13 (13C) is a natural, stable isotope of carbon with a nucleus containing six protons and seven neutrons . As one of the environmental isotopes, it makes up about 1.1% of all natural carbon on Earth .
Synthesis Analysis
Carbon-13 is detected by mass spectrometry . A mass spectrum of an organic compound will usually contain a small peak of one mass unit greater than the apparent molecular ion peak (M) of the whole molecule . This is known as the M+1 peak and comes from the few molecules that contain a 13C atom in place of a 12C .
Molecular Structure Analysis
Carbon-13 NMR is an NMR method which analyses the carbon-13 nuclei instead of the far more abundant carbon-12 nuclei because the latter does not possess a net magnetic spin and thus, cannot be analysed using NMR . The 13C NMR spectrum for ethanol shows two peaks because there are two different environments for the carbons .
Chemical Reactions Analysis
Carbon-13 isotope is widely used in physics and biophysics to study nuclear reactions . It is used to measure nuclear concentrations and to study the inelastic scattering of polarized protons, and in particular to study the mechanism of processes that take place in living organisms .
Physical And Chemical Properties Analysis
Carbon-13 has a non-zero spin quantum number of ½, and hence allows the structure of carbon-containing substances to be investigated using carbon-13 nuclear magnetic resonance . The carbon-13 urea breath test is a safe and highly accurate diagnostic tool to detect the presence of Helicobacter pylori infection in the stomach .
Applications De Recherche Scientifique
Metabolomics and Natural Products Studies
(13C)-Methane is used in metabolomics and natural products studies to improve compound identification . It’s used in techniques like isotopic ratio outlier analysis (IROA), which utilizes samples that are isotopically labeled with (13C)-Methane . This labeling strategy leads to characteristic isotopic patterns that allow the differentiation of biological signals from artifacts .
Mass Spectrometric Analysis
(13C)-Methane is used in mass spectrometric analysis. For instance, it’s used in isotopic labeling coupled to mass spectrometric analysis to characterize dynamic metabolite partitioning in various experimental conditions . This information is particularly relevant for the study and functional understanding of brain metabolic heterogeneity .
Brain Slices Study
(13C)-Methane is used in the study of brain slices. It’s used in the analysis of metabolic enrichment analysis upon feeding of murine acute cerebellar slices with (13C)-Methane . This helps in understanding the metabolic effects of biotic and/or abiotic perturbations on a biological system .
Plant Cells Study
(13C)-Methane is used in the study of plant cells. Flux analysis based on (13C)-Methane-isotope-labeling experiments has been established as an effective method for determining the flux distribution through the compartmented pathways of primary metabolism in plant cells .
Nuclear Magnetic Resonance (NMR) Investigations
(13C)-Methane is used in NMR investigations. It’s used in several NMR approaches that utilize (13C)-Methane, either enriched or at natural abundance, in metabolomics applications . These methods provide extensive information about the carbon framework of compounds in the mixture for either database matching or de novo compound identification .
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
(13C)-Methane is used in LC-MS applications. It’s used in several LC-MS approaches that utilize (13C)-Methane, either enriched or at natural abundance, in metabolomics applications . For LC-MS applications, a technique called isotopic ratio outlier analysis (IROA) is described, which utilizes samples that are isotopically labeled with (13C)-Methane .
Mécanisme D'action
Target of Action
The primary target of (13C)-Methane is the enzyme urease, produced in large quantities by Helicobacter pylori, a bacterium implicated in gastritis, gastric ulcer, and peptic ulcer disease . The enzyme urease plays a crucial role in the metabolism of urea, converting it to ammonia and carbon dioxide .
Mode of Action
(13C)-Methane, when administered orally, is metabolized by the enzyme urease. The urease splits the urea into ammonia and carbon dioxide . The carbon dioxide produced is isotopically labelled, allowing it to be detected in exhaled breath .
Biochemical Pathways
The biochemical pathway primarily affected by (13C)-Methane is the urea cycle. The urease enzyme, produced by H. pylori, hydrolyzes urea to produce ammonia and carbon dioxide . This process is part of the larger nitrogen metabolism pathway, where nitrogenous waste products are converted into less toxic forms for excretion .
Pharmacokinetics
The pharmacokinetics of (13C)-Methane involves its oral administration, absorption in the stomach, metabolism by urease, and exhalation as carbon dioxide . The compound’s ADME properties are influenced by the presence of H. pylori and the activity of urease . The bioavailability of (13C)-Methane is high, as it is readily absorbed and metabolized in the stomach .
Result of Action
The result of (13C)-Methane’s action is the production of isotopically labelled carbon dioxide, which can be detected in exhaled breath . This provides a non-invasive method for diagnosing H. pylori infection, as the presence of labelled carbon dioxide indicates the activity of urease and, therefore, the presence of H. pylori .
Action Environment
The action of (13C)-Methane is influenced by the presence of H. pylori and the activity of urease in the stomach . Environmental factors such as the acidity of the stomach can affect the activity of urease and, therefore, the efficacy of (13C)-Methane .
Safety and Hazards
Carbon-13-enriched compounds are used in the research of metabolic processes by means of mass spectrometry . Such compounds are safe because they are non-radioactive .
Relevant Papers Analyzed
- “Soil depth gradients of organic carbon-13 – A review on drivers and processes” discusses the importance of atmospheric and other environmental drivers to the isotopic signatures of plant C assimilates and the subsequently formed soil organic C .
- “Implementation and initial calibration of carbon-13 soil organic matter decomposition in the Yasso model” introduces a carbon-13-isotope-specific soil organic matter decomposition add-on into the Yasso soil carbon model and assesses its functionality .
Propriétés
IUPAC Name |
carbane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4/h1H4/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNWKTOKETHGBQD-OUBTZVSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20912297 | |
| Record name | Carbon-13 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20912297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
17.035 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14762-74-4, 6532-48-5 | |
| Record name | Carbon C-13 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014762744 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbon-13 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20912297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methane-C13 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Carbon-13C | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CARBON C-13 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FDJ0A8596D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-{[(4-chlorophenyl)methyl]amino}acetate](/img/structure/B3428078.png)

![[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B3428086.png)



![2-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic acid](/img/structure/B3428107.png)





![(R)-3,3'-Dibromo-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B3428158.png)
